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molecular formula C10H13N3S B8510072 4-Isopropyl-5-thiocyanato-benzene-1,2-diamine

4-Isopropyl-5-thiocyanato-benzene-1,2-diamine

Cat. No. B8510072
M. Wt: 207.30 g/mol
InChI Key: XDEQLNASPQVZSC-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

5-Isopropyl-2-nitro-4-thiocyanato-phenylamine (prepared in Example QQ-1; 7.83 g, 33 mmol) was hydrogenated using Raney nickel (2 g) and THF (100 mL) in the presence of hydrogen (50 psi) as described in General Method 3. MS(APCI): 208(M+H).
Name
5-Isopropyl-2-nitro-4-thiocyanato-phenylamine
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5]([S:14][C:15]#[N:16])=[CH:6][C:7]([N+:11]([O-])=O)=[C:8]([NH2:10])[CH:9]=1)([CH3:3])[CH3:2].[H][H]>[Ni].C1COCC1>[CH:1]([C:4]1[CH:9]=[C:8]([NH2:10])[C:7]([NH2:11])=[CH:6][C:5]=1[S:14][C:15]#[N:16])([CH3:3])[CH3:2]

Inputs

Step One
Name
5-Isopropyl-2-nitro-4-thiocyanato-phenylamine
Quantity
7.83 g
Type
reactant
Smiles
C(C)(C)C=1C(=CC(=C(C1)N)[N+](=O)[O-])SC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C=1C=C(C(=CC1SC#N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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